molecular formula C6H14O3 B095081 1,2,6-Hexanetriol CAS No. 106-69-4

1,2,6-Hexanetriol

Cat. No.: B095081
CAS No.: 106-69-4
M. Wt: 134.17 g/mol
InChI Key: ZWVMLYRJXORSEP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,2,6-Hexanetriol is a trivalent alcohol with two primary and one secondary hydroxy group . It is similar to glycerol in many respects and is used as a substitute for glycerol in many applications due to its more advantageous properties, such as higher thermal stability and lower hygroscopicity . It has been used as a precursor to synthesize a trivalent linker containing three thiol moieties (triskelion) for the regioselective terminal activation of chitosan .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. For instance, it can be used to prepare 1,6-Hexanediol (a key polymer precursor to polyesters) via a hydrodeoxygenation process in the presence of a Rh–ReOx/SiO2 catalyst .

Biochemical Pathways

This compound is obtained by catalytic hydrogenation of 2-hydroxyadipaldehyde (2-hydroxyhexane-1,6-dial), which is in turn produced by the acid hydrolysis of acrolein dimer (3,4-dihydro-2-formyl-2H-pyran) in dilute aqueous solution . This process involves the reaction in acidic alcoholic solutions, where the solvent alcohol quickly adds to the activated double bond to form 2-formyl-6-alkoxytetrahydropyran (THP) and then reacts with the formyl group to form the corresponding hemiacetal .

Pharmacokinetics

Information on the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound is currently limited. It is known that this compound is a clear, odourless, viscous, high-boiling and hygroscopic liquid, which is miscible with water and polar organic solvents but immiscible with non-polar solvents such as benzene, diethyl ether or heptane . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor in various chemical reactions. For example, it has been used to synthesize a trivalent linker for the regioselective terminal activation of chitosan . It can also be used to prepare 1,6-Hexanediol, a key polymer precursor to polyesters .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its higher thermal stability and lower hygroscopicity compared to glycerol make it a more advantageous substitute in many applications . Furthermore, its miscibility with water and polar organic solvents, but immiscibility with non-polar solvents, can affect its interactions in different environments .

Biochemical Analysis

Biochemical Properties

It is known that it is a trivalent alcohol with two primary and one secondary hydroxy group . This structure suggests that it may interact with enzymes, proteins, and other biomolecules in a manner similar to other polyols.

Cellular Effects

The cellular effects of 1,2,6-Hexanetriol are currently not well-studied. Given its structural similarity to glycerol, it may influence cell function in a similar manner. Glycerol is known to play a role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that this compound is a clear, odourless, viscous, high-boiling and hygroscopic liquid . It is miscible with water and polar organic solvents but immiscible with non-polar solvents such as benzene, diethyl ether or heptane .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6-Hexanetriol can be synthesized through the catalytic hydrogenation of 2-hydroxyadipaldehyde, which is produced by the acid hydrolysis of acrolein dimer in dilute aqueous solution . The hydrogenation is typically carried out using Raney nickel as a catalyst under 20 atm hydrogen at 140°C, yielding pure this compound with a yield greater than 95% .

Another method involves the hydrogenation of 5-hydroxymethylfurfural to directly produce this compound. This process uses a cobalt-boron amorphous alloy catalyst and is carried out at 140°C and 1.5 MPa pressure .

Industrial Production Methods

For industrial production, the reaction is carried out in acidic alcoholic solutions. The solvent alcohol quickly adds to the activated double bond to form 2-formyl-6-alkoxytetrahydropyran, which then reacts with the formyl group to form the corresponding hemiacetal. Water is added to hydrolyze the acetal groups, and Raney nickel is used as a hydrogenation catalyst .

Chemical Reactions Analysis

Types of Reactions

1,2,6-Hexanetriol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.

    Reduction: It can be reduced to form hexane derivatives.

    Substitution: It can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a metal catalyst like palladium or nickel is commonly used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used.

Major Products

    Oxidation: Produces hexane-1,2,6-tricarboxylic acid.

    Reduction: Produces hexane derivatives.

    Substitution: Produces halogenated hexanetriol derivatives.

Scientific Research Applications

Comparison with Similar Compounds

1,2,6-Hexanetriol is similar to other trivalent alcohols like glycerol and 1,2,3-hexanetriol. it has unique properties that make it more advantageous in certain applications:

List of Similar Compounds

  • Glycerol
  • 1,2,3-Hexanetriol
  • 1,6-Hexanediol
  • Triethylene glycol

Properties

IUPAC Name

hexane-1,2,6-triol
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InChI

InChI=1S/C6H14O3/c7-4-2-1-3-6(9)5-8/h6-9H,1-5H2
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InChI Key

ZWVMLYRJXORSEP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CCO)CC(CO)O
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Molecular Formula

C6H14O3
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DSSTOX Substance ID

DTXSID0041224
Record name 1,2,6-Hexanetriol
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Molecular Weight

134.17 g/mol
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Physical Description

Clear, light yellow, viscous liquid; [Aldrich MSDS]
Record name 1,2,6-Hexanetriol
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Vapor Pressure

0.0000791 [mmHg]
Record name 1,2,6-Hexanetriol
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CAS No.

106-69-4
Record name 1,2,6-Hexanetriol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: * Molecular Formula: C6H14O3* Molecular Weight: 134.17 g/mol* Spectroscopic Data: While specific spectroscopic data isn't provided in the abstracts, key information can be gleaned: * FTIR: Useful for identifying functional groups like hydroxyl groups present in 1,2,6-Hexanetriol. [, , ] * NMR: Provides detailed structural information, including regioselectivity in polymers synthesized using this compound. [, ] * Raman Microscopy: Used to study phase transitions in this compound-containing aerosol particles. []

ANone: this compound exhibits diverse properties influencing its performance and applications:

  • Hygroscopic Properties: It readily absorbs water, making it relevant for studying atmospheric aerosol behavior. [, , , ]
  • Phase Separation: It undergoes liquid-liquid phase separation when mixed with certain salts, impacting aerosol properties. [, , ]
  • Glass Transition: It can transition to a glassy state at low temperatures, influencing ice nucleation processes in aerosols. []
  • Polymer Synthesis: It serves as a monomer or crosslinker in the production of polyurethanes, polyesters, and other polymers, influencing their biodegradability, mechanical properties, and functionality. [, , , , , , ]

ANone: this compound is not typically used as a catalyst itself. Instead, it often acts as a reactant or intermediate in catalytic transformations.

  • Conversion to Valuable Chemicals: It can be converted to industrially important chemicals like 1,6-hexanediol and hexamethylenediamine via hydrogenation reactions using catalysts containing platinum. [, , , ]
  • Dehydration Reactions: Acid-catalyzed dehydration of this compound can lead to cyclic ethers or α,ω-dioxygenates, with selectivity varying depending on the catalyst's acidity. []
    • Hydroxyl Group Position: The position of hydroxyl groups influences its reactivity in enzymatic oxidation reactions. []
    • Carbon Chain Length: Increasing the carbon chain length can influence the enzyme kinetics (Km values) in reactions involving this compound and its analogs. []
    • Hydrolytically Degradable Polymers: Its incorporation into poly(triol α-ketoglutarate) elastomers results in materials that degrade in phosphate-buffered saline solutions, highlighting its susceptibility to hydrolysis under certain conditions. []

    ANone: The provided abstracts do not discuss specific SHE regulations for this compound. General safety data sheets and relevant regulatory guidelines should always be consulted for handling and usage.

    ANone: The research provided does not focus on the pharmaceutical applications of this compound and does not offer insights into its ADME properties or in vivo activity.

    ANone: The abstracts provided primarily focus on the physical and chemical properties of this compound in contexts like atmospheric science and polymer chemistry. There's no mention of cell-based assays, animal models, or clinical trials assessing its biological activity.

    ANone: The provided abstracts highlight several analytical methods used to characterize this compound and its derivatives:

    • Cavity Ring-Down Spectroscopy (CRDS): Employed to study the optical properties and hygroscopic growth of this compound aerosol particles. [, , , , ]
    • Fourier Transform Infrared Spectroscopy (FTIR): Used to analyze the chemical composition and functional groups in this compound-containing aerosol particles and polymers. [, , ]
    • Nuclear Magnetic Resonance (NMR): Provides structural information, particularly in analyzing polymers synthesized using this compound. [, ]
    • Raman Microscopy: Used to investigate the phase behavior and ice nucleation properties of this compound in mixed aerosol particles. []
    • Gas Chromatography-Mass Spectrometry (GC-MS): Employed to identify and quantify volatile compounds, including this compound, in complex mixtures. []
    • Thin-Layer Chromatography (TLC): Used to separate and analyze this compound esters based on their polarity and structure. [, ]
    • Dielectric Spectroscopy: Employed to study the dielectric relaxation properties of this compound, providing insights into its molecular mobility and interactions. [, , , ]
    • Atmospheric Fate: Its presence in atmospheric aerosol particles and its hygroscopic properties suggest its involvement in cloud formation and atmospheric processes. [, , ]
    • Biodegradability: Its incorporation into biodegradable polymers like poly(triol α-ketoglutarate) suggests a potential for biodegradation. []

    ANone: While specific solubility data isn't extensively detailed, the research indicates:

    • Water Solubility: As a polyol, this compound is expected to be soluble in water, evidenced by its use in aqueous aerosol studies. [, , ]
    • Solvent Compatibility: Its use in polymer synthesis suggests solubility in various organic solvents. [, , , , , , ]

    A:

    • Biodegradable Elastomers: this compound is a building block in the synthesis of poly(triol α-ketoglutarate) elastomers, which exhibit biodegradability in phosphate-buffered saline solutions. []
    • Hydrogel Biocompatibility: Porous poly(ethylene glycol)-polyurethane hydrogels synthesized using this compound as a crosslinker show promising cytocompatibility, supporting cell proliferation. []

    ANone: Several alternatives and their respective properties are mentioned throughout the research:

    • Aerosol Studies: Other organic compounds like glycerol, 1,4-butanediol, and polyethylene glycol are used alongside or as alternatives to this compound to investigate aerosol properties. [, , ]
    • Polymer Synthesis: Different diols and triols can be used as substitutes for this compound in polymer synthesis, leading to variations in the final polymer properties. [, , , , , , ]

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